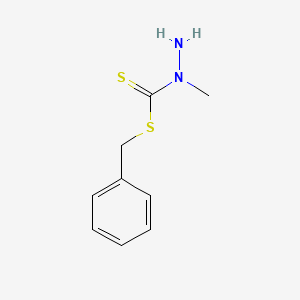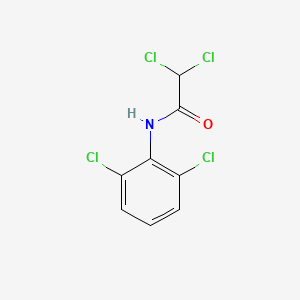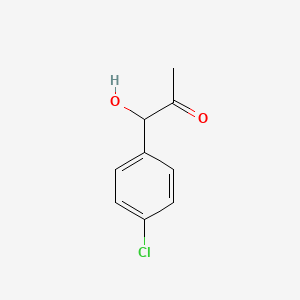
3,6,9,12,15,18,21,24,27,30-Decaoxaheptatriacontan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9,12,15,18,21,24,27,30-Decaoxaheptatriacontan-1-ol is a long-chain polyether alcohol. This compound is known for its unique structure, which consists of multiple ether linkages and a terminal hydroxyl group. The presence of these ether linkages imparts flexibility and solubility in various solvents, making it a valuable compound in different scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18,21,24,27,30-Decaoxaheptatriacontan-1-ol typically involves the stepwise addition of ethylene oxide to a suitable initiator, such as a primary alcohol. The reaction is carried out under controlled conditions, often in the presence of a catalyst like potassium hydroxide. The process can be summarized as follows:
- Initiation: The primary alcohol reacts with ethylene oxide to form an ethoxylated intermediate.
- Propagation: The intermediate undergoes further reaction with additional ethylene oxide molecules, extending the polyether chain.
- Termination: The reaction is terminated by neutralizing the catalyst and purifying the product.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large reactors equipped with precise temperature and pressure controls. The process involves continuous feeding of ethylene oxide and the initiator into the reactor, with the reaction being monitored to ensure consistent product quality. The final product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
3,6,9,12,15,18,21,24,27,30-Decaoxaheptatriacontan-1-ol can undergo various chemical reactions, including:
Oxidation: The terminal hydroxyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alkanes.
Substitution: Halides or esters, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3,6,9,12,15,18,21,24,27,30-Decaoxaheptatriacontan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent or reagent in various organic synthesis reactions.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to solubilize hydrophobic drugs.
Industry: Applied in the production of surfactants, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism of action of 3,6,9,12,15,18,21,24,27,30-Decaoxaheptatriacontan-1-ol is primarily based on its ability to interact with various molecular targets through hydrogen bonding and van der Waals forces. The polyether chain can form complexes with metal ions, enhancing their solubility and stability. Additionally, the terminal hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Polyethylene glycol (PEG): Similar in structure but with varying chain lengths and molecular weights.
Polypropylene glycol (PPG): Contains propylene oxide units instead of ethylene oxide.
Crown ethers: Cyclic polyethers with the ability to complex with metal ions.
Uniqueness
3,6,9,12,15,18,21,24,27,30-Decaoxaheptatriacontan-1-ol is unique due to its specific chain length and the presence of multiple ether linkages, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring solubilization of both polar and non-polar substances.
Propiedades
Número CAS |
28115-77-7 |
|---|---|
Fórmula molecular |
C27H56O11 |
Peso molecular |
556.7 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-heptoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C27H56O11/c1-2-3-4-5-6-8-29-10-12-31-14-16-33-18-20-35-22-24-37-26-27-38-25-23-36-21-19-34-17-15-32-13-11-30-9-7-28/h28H,2-27H2,1H3 |
Clave InChI |
USNSOZHSDQSPKL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene]](/img/structure/B14696846.png)
silane](/img/structure/B14696848.png)

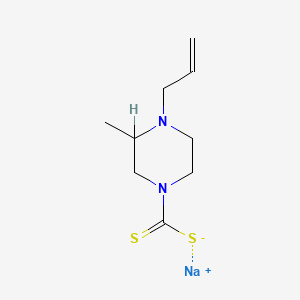
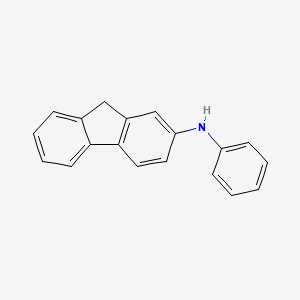
![2-Chloro-6-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14696890.png)

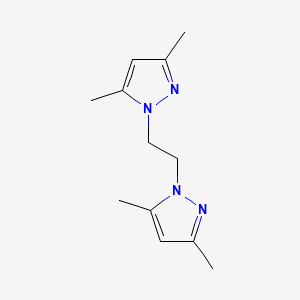
![N-(2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B14696899.png)
![7-[2-(Dimethylamino)phenyl]-2-phenylheptanamide](/img/structure/B14696902.png)

